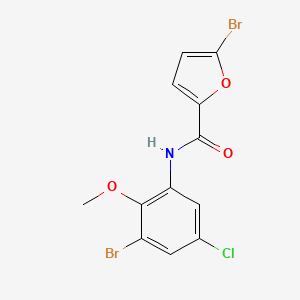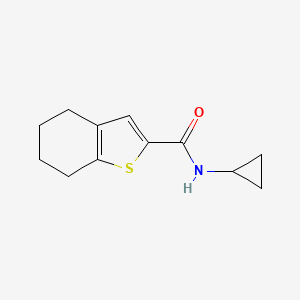![molecular formula C23H25N3O2 B7477190 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7477190.png)
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide, also known as Y-27632, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including cell motility, proliferation, and apoptosis. Y-27632 has been widely used in scientific research to investigate the role of ROCK in various biological processes.
Mechanism of Action
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide acts as a competitive inhibitor of the ATP-binding site of ROCK, preventing the phosphorylation of downstream targets involved in cytoskeletal organization and cell motility. By inhibiting ROCK activity, 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide can modulate actin cytoskeleton dynamics, cell adhesion, and cell contractility.
Biochemical and Physiological Effects:
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has been shown to modulate various biological processes, including cell migration, proliferation, and apoptosis. It has been shown to suppress the migration and invasion of cancer cells, as well as the proliferation of smooth muscle cells in the vasculature. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has also been shown to have neuroprotective effects in models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide is its high selectivity for ROCK, which allows for the specific inhibition of ROCK activity without affecting other signaling pathways. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide is also relatively stable and can be easily synthesized in the laboratory. However, 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide in scientific research. One potential direction is the investigation of the role of ROCK in the regulation of immune cell function and inflammation. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has also been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide may have potential applications in tissue engineering and regenerative medicine, where it can be used to modulate cell behavior and tissue formation.
Synthesis Methods
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 4-piperidone with 3-indolepropionic acid, followed by acylation and amidation reactions. The final product is obtained through crystallization and purification processes.
Scientific Research Applications
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has been extensively used in scientific research to investigate the role of ROCK in various biological processes. It has been shown to inhibit ROCK activity in a dose-dependent manner, leading to the suppression of cell migration, invasion, and proliferation. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has been used in studies of cancer metastasis, cardiovascular diseases, and neurological disorders.
properties
IUPAC Name |
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-22(11-10-18-16-24-21-9-5-4-8-20(18)21)26-14-12-17(13-15-26)23(28)25-19-6-2-1-3-7-19/h1-9,16-17,24H,10-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQIXYLASITKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B7477116.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477123.png)
![Methyl 4-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7477130.png)
![1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7477135.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7477155.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7477167.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)
![1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide](/img/structure/B7477176.png)
![[4-(1,3,4-oxadiazol-2-yl)phenyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7477185.png)

![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)
![N-[2-(4-benzoylpiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7477212.png)
